Chain Unsaturation Differentiates Molecular Properties from the Saturated Norprostol Scaffold
The target compound's hept-5-enoate chain contains a (Z)-configured double bond that reduces molecular weight and alters lipophilicity relative to the fully saturated heptanoate analog (norprostol, CAS 41138-61-8). This structural feature directly impacts the physicochemical profile [1].
| Evidence Dimension | Molecular weight, LogP, and rotatable bond count |
|---|---|
| Target Compound Data | MW 238.28 g/mol; LogP 1.54; PSA 63.60 Ų; Rotatable bonds 7 |
| Comparator Or Baseline | Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]heptanoate (norprostol, CAS 41138-61-8): MW 240.30 g/mol; XLogP 1.5; Rotatable bonds 8 |
| Quantified Difference | ΔMW = -2.02 Da (0.84% lower); ΔLogP = +0.04; ΔRotatable bonds = -1 (restricted by Δ5 olefin) |
| Conditions | Calculated and experimentally derived physicochemical parameters from ChemSrc (target) and BaseChem/SCBT (comparator); LogP determined via XLogP3 algorithm |
Why This Matters
The reduced molecular weight and constrained rotatable bond count of the hept-5-enoate chain influence membrane permeability and conformational pre-organization for receptor binding; these parameters are not interchangeable with the saturated analog in structure-activity relationship (SAR) studies.
- [1] BaseChem. Methyl (R)-(+)-3-hydroxy-5-oxo-1-cyclopentene-1-heptanoate (CAS 41138-61-8). XLogP: 1.5, Molar Refractivity: 63.27, Rotatable Bond Count: 8. https://www.basechem.org/chemical/41138-61-8 View Source
